molecular formula C9H19NO B13182865 1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL

1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL

Cat. No.: B13182865
M. Wt: 157.25 g/mol
InChI Key: SOKOTEJXYOACDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL is a chemical compound that features a cyclopentane ring substituted with an aminoethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with ethyl bromide to introduce the ethyl group. This is followed by the reductive amination of the resulting ethylcyclopentanone with ethylenediamine to introduce the aminoethyl group. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would also be employed to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL involves its interaction with specific molecular targets. The aminoethyl group allows the compound to act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(2-aminoethyl)-3-ethylcyclopentan-1-ol

InChI

InChI=1S/C9H19NO/c1-2-8-3-4-9(11,7-8)5-6-10/h8,11H,2-7,10H2,1H3

InChI Key

SOKOTEJXYOACDI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.